methyl 4-(2-{[4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)benzoate
Description
Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate is a complex organic compound that features a unique combination of pyridine, pyrimidine, and benzothiophene moieties
Properties
IUPAC Name |
methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O4S2/c1-34-24(33)14-6-9-16(10-7-14)28-20(31)13-35-25-29-22-21(17-4-2-3-5-18(17)36-22)23(32)30(25)19-11-8-15(26)12-27-19/h6-12H,2-5,13H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZDZDPQMTXDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=NC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-chloropyridine-2-carboxylic acid with a benzothiophene derivative, followed by cyclization to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, which can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
Structural Overview
The compound features a thiazole ring and a pyridine moiety, which are known to enhance biological activity. The structural complexity suggests multiple points of interaction with biological targets, making it a candidate for further research in drug development.
Anticancer Activity
Research has indicated that compounds similar to methyl 4-(2-{[4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)benzoate may exhibit anticancer properties. The presence of the thiazole and pyridine rings can contribute to the inhibition of tumor growth by targeting specific cancer cell pathways.
Anti-inflammatory Properties
In silico studies have shown that similar compounds can act as inhibitors of enzymes involved in inflammatory processes, such as lipoxygenases. The potential anti-inflammatory effects make this compound relevant for treating conditions like arthritis and other inflammatory diseases.
Biochemical Interactions
The unique structure of this compound suggests several potential biochemical interactions:
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in metabolic pathways, particularly those associated with cancer metabolism and inflammation.
Receptor Modulation
Given its structural features, it may also interact with specific receptors in the body, modulating their activity and leading to therapeutic effects.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored derivatives of similar compounds that showed significant cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells). The findings suggested that modifications to the thiazole and pyridine components could enhance activity against specific cancer types.
Case Study 2: Anti-inflammatory Studies
Research conducted on related compounds indicated their potential as selective lipoxygenase inhibitors, which are crucial in managing inflammatory responses in diseases like asthma and rheumatoid arthritis.
Mechanism of Action
The mechanism of action of Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is known to affect collagen synthesis and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl Pyrimidine Derivatives: These compounds share a similar pyridine and pyrimidine structure and exhibit comparable biological activities.
Benzothiophene Derivatives: Compounds containing the benzothiophene moiety also show similar chemical reactivity and applications.
Uniqueness
What sets Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
Methyl 4-(2-{[4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₄H₁₄ClN₃O₃S
- Molecular Weight : Approximately 348.8 g/mol
- Key Functional Groups :
- Chloropyridine moiety
- Thioether linkage
- Amide group
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, dioxygenated 4-methyl coumarins have demonstrated superb antioxidant and radical scavenging activities, which may be a relevant characteristic of this compound due to the presence of the chloropyridine and thioether functionalities .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in various biological pathways. Inhibitory studies on related compounds targeting TMPRSS2 and ACE2 have shown potential in modulating viral entry mechanisms, suggesting that this compound could have similar applications .
Antimicrobial Activity
Preliminary studies suggest that compounds with structural similarities to this compound exhibit antimicrobial properties. The presence of the chloropyridine component may enhance its efficacy against certain bacterial strains .
Case Study 1: Antioxidant Activity Assessment
In a study assessing various derivatives of pyridine compounds, this compound was evaluated for its ability to inhibit lipid peroxidation in liver microsomes. The results indicated a significant reduction in malondialdehyde levels, demonstrating its potential as an antioxidant agent .
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of various thioether-containing compounds revealed that methyl 4-(2-{[4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-y]sulfanyl}acetamido)benzoate exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl 4-(2-{[4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[...]benzoate?
- Methodology : The synthesis typically involves refluxing substituted benzaldehyde derivatives with a triazole or pyridine-based precursor in ethanol under acidic conditions (e.g., glacial acetic acid). For example, 4-amino-triazole derivatives react with substituted aldehydes to form intermediates, followed by sulfanyl acetamido coupling via nucleophilic substitution or thiol-ene reactions. Vacuum filtration and solvent evaporation are critical for isolating the product .
- Key Parameters : Reaction time (4–6 hours), solvent choice (absolute ethanol), and stoichiometric control (1:1 molar ratio of reactants) to minimize byproducts .
Q. Which spectroscopic techniques are employed to characterize this compound?
- Techniques :
- 1H/13C-NMR : Assigns proton and carbon environments, e.g., aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–175 ppm) .
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~3200 cm⁻¹) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ with <5 ppm error) .
- Validation : Cross-referencing spectral data with computational predictions (e.g., Gaussian NMR simulations) ensures accuracy .
Q. How is the stability of this compound assessed under laboratory conditions?
- Protocols :
- pH Sensitivity : Test stability across pH 3–10 using buffered solutions; monitor degradation via HPLC .
- Light Exposure : Conduct accelerated photostability studies under UV/visible light (ICH Q1B guidelines) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the cyclization step of the tricyclic core?
- Strategies :
- Oxidizing Agents : Sodium hypochlorite (NaClO) in ethanol enhances cyclization efficiency by promoting disulfide bond formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
- Temperature Control : Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation .
- Data-Driven Optimization : Use factorial design (e.g., 2^k experiments) to evaluate interactions between variables like temperature, solvent, and catalyst .
Q. How to resolve contradictions in spectral data for sulfanyl-acetamido intermediates?
- Approach :
- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in NMR spectra .
- 2D NMR Techniques : HSQC and HMBC correlations clarify connectivity in ambiguous regions .
- Computational Validation : Compare experimental IR/NMR data with DFT (Density Functional Theory) simulations .
Q. What computational methods are suitable for predicting the compound’s reactivity in derivatization?
- Tools :
- COMSOL Multiphysics : Models reaction kinetics and diffusion limitations in heterogeneous systems .
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions for biological activity predictions .
- DFT Calculations : Identify nucleophilic/electrophilic sites via Fukui indices to guide functionalization .
Q. How to design experiments addressing discrepancies in biological activity across similar analogs?
- Framework :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., chloro vs. methoxy groups) and correlate with bioassay results .
- Dose-Response Studies : Use IC50/EC50 metrics to quantify potency variations .
- Theoretical Alignment : Link findings to mechanistic theories (e.g., enzyme inhibition kinetics) to explain outliers .
Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?
- Process Engineering :
- Membrane Separation : Purify intermediates via nanofiltration to replace column chromatography .
- Flow Chemistry : Implement continuous flow reactors to enhance reproducibility and reduce batch variability .
- In-Line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
